molecular formula C11H13NO3S B2409980 4-acetyl-N-allylbenzenesulfonamide CAS No. 749920-60-3

4-acetyl-N-allylbenzenesulfonamide

Cat. No. B2409980
CAS RN: 749920-60-3
M. Wt: 239.29
InChI Key: VDOBFGQBKQQCSS-UHFFFAOYSA-N
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Description

4-acetyl-N-allylbenzenesulfonamide is a biochemical used for proteomics research . It has a molecular formula of C11H13NO3S and a molecular weight of 239.29 .


Molecular Structure Analysis

The molecular structure of 4-acetyl-N-allylbenzenesulfonamide consists of a benzene ring substituted with a sulfonamide group, an acetyl group, and an allyl group .

Scientific Research Applications

Antioxidant Properties

4-acetyl-N-allylbenzenesulfonamide exhibits antioxidant activity, which makes it valuable for combating oxidative stress. Antioxidants play a crucial role in protecting cells from damage caused by free radicals. Researchers have explored its potential as a natural antioxidant in food preservation, cosmetics, and pharmaceutical formulations .

Anticholinesterase Activity

The compound has been investigated for its anticholinesterase properties. Cholinesterases are enzymes involved in neurotransmitter regulation, and inhibiting them can be beneficial in treating neurodegenerative diseases like Alzheimer’s. 4-acetyl-N-allylbenzenesulfonamide may contribute to the development of novel therapeutic agents .

Proteomics Research

As a biochemical, 4-acetyl-N-allylbenzenesulfonamide is relevant in proteomics studies. Researchers use it to explore protein interactions, post-translational modifications, and protein expression patterns. Its unique structure may offer insights into specific protein functions or pathways .

Biological Assays

Scientists employ 4-acetyl-N-allylbenzenesulfonamide in biological assays to evaluate its effects on cellular processes. These assays help determine its toxicity, bioavailability, and potential therapeutic applications. The compound’s sulfonamide moiety may interact with specific biological targets .

Photophysical Studies

Researchers have investigated the photophysical properties of this compound. Its absorption and emission spectra provide insights into its behavior under different light conditions. Such studies contribute to understanding its behavior in various environments, including biological systems .

Mechanism of Action

Target of Action

4-acetyl-N-allylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 4-acetyl-N-allylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria . By inhibiting this process, sulfonamides prevent bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By competing with PABA, sulfonamides inhibit the enzyme dihydropteroate synthetase, disrupting the production of dihydrofolic acid, a precursor to folic acid . This inhibition affects the downstream production of purines and pyrimidines, which are essential components of DNA and RNA .

Pharmacokinetics

They are metabolized in the liver, often through acetylation, and excreted in the urine . These properties influence the bioavailability of the drug, determining its therapeutic effectiveness .

Result of Action

The primary result of 4-acetyl-N-allylbenzenesulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents the formation of essential DNA and RNA components, thereby halting bacterial proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-acetyl-N-allylbenzenesulfonamide. For instance, photodegradation under simulated sunlight irradiation can lead to the degradation of sulfonamides, including their N4-acetylated metabolites . This degradation can affect the environmental persistence and bioavailability of the compound . Additionally, the presence of other contaminants or substances in the environment may interact with the compound, potentially affecting its stability and activity .

properties

IUPAC Name

4-acetyl-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-3-8-12-16(14,15)11-6-4-10(5-7-11)9(2)13/h3-7,12H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOBFGQBKQQCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-allylbenzenesulfonamide

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